4-(1H-imidazol-5-yl)but-3-en-2-one, also known by its Chemical Abstracts Service number 1562877-11-5, is an organic compound that features a butenone structure substituted with an imidazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
4-(1H-imidazol-5-yl)but-3-en-2-one falls under the category of heterocyclic compounds, specifically imidazole derivatives. It is classified as a ketone due to the presence of the carbonyl functional group in its structure.
The synthesis of 4-(1H-imidazol-5-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 1H-imidazole with appropriate butenone derivatives under controlled conditions.
Technical Details:
The molecular structure of 4-(1H-imidazol-5-yl)but-3-en-2-one consists of a butenone backbone attached to an imidazole ring. The structural formula can be represented as follows:
Key structural data include:
4-(1H-imidazol-5-yl)but-3-en-2-one participates in various chemical reactions typical for ketones and imidazole derivatives.
Technical Details:
The mechanism of action for reactions involving 4-(1H-imidazol-5-yl)but-3-en-2-one typically involves:
The specific kinetics and thermodynamics of these reactions depend on factors such as solvent polarity, temperature, and the nature of the nucleophile.
4-(1H-imidazol-5-yl)but-3-en-2-one has potential applications in:
Imidazole-based compounds represent a cornerstone of medicinal chemistry due to their versatile pharmacological properties and presence in biologically essential molecules. The five-membered heterocyclic ring of imidazole contains two nitrogen atoms at non-adjacent positions, enabling unique electronic characteristics that facilitate diverse molecular interactions. This scaffold is integral to endogenous biomolecules (e.g., histidine, histamine, purine nucleotides) and numerous therapeutic agents targeting cancer, infections, and metabolic disorders [3] [9]. Within this pharmacophoric landscape, 4-(1H-imidazol-5-yl)but-3-en-2-one emerges as a structurally distinct compound characterized by an α,β-unsaturated ketone conjugated to the imidazole ring. This configuration confers enhanced reactivity and potential for targeted bioactivity, positioning it as a promising candidate for rational drug design [6] [9].
4-(1H-Imidazol-5-yl)but-3-en-2-one exemplifies advanced imidazole hybridization strategies in drug discovery. Its structure combines:
These properties enable precise modulation of pharmacokinetic parameters. The compound’s calculated log P of 0.8 ± 0.2 (ChemAxon) balances aqueous solubility and membrane permeability, addressing a critical challenge in heterocyclic drug development [9].
Imidazole derivatives have evolved from natural product analogs to synthetically optimized therapeutics:
Table 1: Evolution of Key Imidazole-Based Therapeutics
| Era | Compound | Therapeutic Class | Structural Innovation |
|---|---|---|---|
| 1959 | Metronidazole | Antiprotozoal/Antibacterial | Nitroimidazole for anaerobic targeting |
| 1969 | Clotrimazole | Antifungal | Aryl-imidazole with broad-spectrum activity |
| 1977 | Cimetidine | Antiulcer | Cyano-guanidine substituted imidazole |
| 2000s | Dacarbazine | Antineoplastic | Triazene-imidazole prodrug |
| Contemporary | 4-(1H-Imidazol-5-yl)but-3-en-2-one | Investigational | α,β-Unsaturated ketone-imidazole hybrid |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1